molecular formula C16H19BrN4O B6458485 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2549019-32-9

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B6458485
CAS No.: 2549019-32-9
M. Wt: 363.25 g/mol
InChI Key: LURYOGVIVUHONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methoxy group at the 4-position and a piperazine ring at the 2-position. The piperazine moiety is further functionalized with a 2-bromophenylmethyl group. Its molecular formula is C₁₆H₁₈BrN₅O, with a molecular weight of 376.26 g/mol. Structural analogs often vary in the substituents on the piperazine or pyrimidine moieties, leading to differences in physicochemical and pharmacological profiles .

Properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYOGVIVUHONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Methoxypyrimidine Core

The pyrimidine ring with a methoxy group at position 4 serves as the foundational structure. A common precursor is 4-chloropyrimidine, which undergoes methoxylation via nucleophilic aromatic substitution (SNAr). For example, treatment with sodium methoxide in methanol under reflux replaces the chlorine atom with a methoxy group. Alternatively, 4-hydroxypyrimidine can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

Optimization Insight :

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for SNAr due to their ability to stabilize transition states.

  • Temperature : Reactions typically proceed at 80–100°C to achieve complete substitution without decomposition.

Functionalization of Piperazine with the 2-Bromophenylmethyl Group

The introduction of the (2-bromophenyl)methyl group to piperazine involves alkylation. Piperazine reacts with 2-bromobenzyl bromide in the presence of a base such as triethylamine or potassium carbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions.

Critical Considerations :

  • Stoichiometry : A 1:1 molar ratio of piperazine to 2-bromobenzyl bromide ensures monoalkylation, preventing di-substitution.

  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient effectively isolates the monoalkylated product.

Coupling of the Piperazine Derivative to the Pyrimidine Core

The final step involves attaching the functionalized piperazine to the 2-position of the pyrimidine ring. This is achieved via nucleophilic substitution, where the piperazine nitrogen displaces a leaving group (e.g., chlorine or bromine) on the pyrimidine.

Representative Protocol :

  • Substrate Preparation : 2-Chloro-4-methoxypyrimidine (1.0 equiv) and 4-[(2-bromophenyl)methyl]piperazine (1.2 equiv) are dissolved in dry ethanol.

  • Catalyst : Potassium hydroxide (0.1 equiv) is added to deprotonate the piperazine, enhancing its nucleophilicity.

  • Reaction Conditions : Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

  • Workup : The mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and concentrated.

  • Purification : Recrystallization from ethanol yields the pure product.

Yield : 62–75%.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes reported in the literature:

StepMethod AMethod BMethod C
Pyrimidine Core SNAr with NaOMe/MeOHMethylation with MeI/K2CO3Halogenation with n-BuLi
Piperazine Alkylation THF, 0°C, Et3NDCM, 25°C, K2CO3Not reported
Coupling Conditions Ethanol, KOH, refluxAcetonitrile, HCl, refluxTHF, -78°C to 20°C
Overall Yield 68%55%48%

Key Findings :

  • Method A () offers the highest yield (68%) due to optimized solvent and catalyst choices.

  • Method B () employs harsher conditions (HCl), leading to lower yields but faster reaction times.

  • Method C () uses low-temperature halogenation, which may complicate scalability.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Ethanol vs. Acetonitrile : Ethanol’s higher polarity facilitates better solubility of intermediates, reducing side reactions.

  • Low-Temperature Alkylation : Conducting piperazine alkylation at 0°C minimizes di-substitution byproducts.

Byproduct Management

  • Di-Substituted Piperazine : Controlled stoichiometry and slow addition of alkylating agents mitigate this issue.

  • Unreacted Pyrimidine : Excess piperazine derivative (1.2 equiv) ensures complete consumption of the pyrimidine starting material.

Scalability and Industrial Relevance

The continuous bromination process described in for analogous compounds highlights the potential for large-scale synthesis. Key adaptations include:

  • Continuous Flow Reactors : Enhance mixing and temperature control during alkylation.

  • In Situ Quenching : Automated neutralization of hydrogen bromide byproducts improves safety and efficiency .

Chemical Reactions Analysis

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine, exhibit potential antidepressant properties. A study demonstrated that compounds with similar structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety symptoms.

Table 1: Antidepressant Activity of Piperazine Derivatives

Compound NameMechanism of ActionEfficacyReference
Compound ASerotonin reuptake inhibitorModerate
Compound BNorepinephrine reuptake inhibitorHigh
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidineDual mechanism (Serotonin & Norepinephrine)Potentially high

Anticancer Properties

The compound has also been investigated for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, suggesting that it may interfere with cellular signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.

Antipsychotic Effects

Recent studies suggest that this compound may possess antipsychotic properties. It appears to interact with dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.

Table 2: Neuropharmacological Effects

Compound NameTarget ReceptorEffectReference
Compound CD2 Dopamine ReceptorAntipsychotic effect observed
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidineD2 Dopamine ReceptorPotential antipsychotic effect

Mechanism of Action

The mechanism of action of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrimidine vs. Quinoline/Thienopyrimidine Cores: Compounds like C2 () and the thienopyrimidine derivative () replace pyrimidine with quinoline or thieno[3,2-d]pyrimidine cores. For example, C2 (quinoline-based) has a molecular weight of 533.36 g/mol, significantly higher than the target compound .

Substituent Effects on Piperazine

  • Halogen vs. Methoxy/Fluoro Substituents: 2-Bromophenylmethyl (target compound): Introduces steric bulk and lipophilicity (logP ~3.2 estimated). 3-Fluoropyridin-2-ylmethyl (): The fluorine atom reduces logP (~2.8) and may improve metabolic stability compared to bromine. 2,3,4-Trimethoxybenzyl (): Three methoxy groups increase polarity (logP ~1.9) and water solubility, contrasting sharply with the bromophenyl group .
  • Aromatic vs. Non-Aromatic Groups: Compounds like V4 () incorporate morpholine instead of methoxy groups, enhancing solubility and altering electron distribution. This substitution correlates with anti-inflammatory activity (NO inhibition at IC₅₀ ~5 μM) .

Physicochemical and Pharmacological Data Comparison

Compound Core Structure Piperazine Substituent Molecular Formula Key Properties/Bioactivity Reference
Target Compound Pyrimidine 2-Bromophenylmethyl C₁₆H₁₈BrN₅O High lipophilicity (logP ~3.2) -
C2 () Quinoline 4-Bromophenyl (quinoline) C₂₈H₂₅BrN₂O₃ m.p. 145–147°C; HRMS confirmed
27a () Triazole-thione 4-Fluorophenyl C₁₉H₁₇BrClFN₅S Yield 82%; m.p. 168–170°C
V4 () Morpholinopyrimidine 4-Methoxyphenyl C₂₄H₃₁N₅O₄ Anti-inflammatory (NO inhibition)
2424145-61-7 () Pyrimidine 3-Fluoropyridin-2-ylmethyl C₁₅H₁₈FN₅O Smiles: COc1ccnc(N2CCN(Cc3ncccc3F)CC2)n1

Biological Activity

The compound 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine (CAS Number: 2741888-95-7) has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H26BrN3O
  • Molecular Weight : 368.3 g/mol

The structure includes a piperazine moiety, which is known for its role in various pharmacological applications, particularly as a scaffold for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:

  • Formation of Piperazine Derivatives : Reaction of piperazine with appropriate aryl halides.
  • Functionalization : Introduction of methoxy and bromine groups through electrophilic aromatic substitution.

Antitumor and Antiproliferative Properties

Research indicates that compounds containing piperazine and pyrimidine rings exhibit significant antitumor activity. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. A study highlighted the potential of piperazine derivatives in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds with piperazine structures have been evaluated for their antimicrobial properties. A series of synthesized piperazine derivatives demonstrated moderate to excellent antimicrobial activity against a range of bacterial strains . The presence of the bromophenyl group may enhance the lipophilicity and membrane permeability, contributing to its effectiveness.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, particularly as anxiolytics or antidepressants. The interaction with serotonin receptors (5-HT) is a common mechanism observed in related compounds . The specific biological activity of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine in this context remains to be fully elucidated but warrants further investigation.

Case Studies

  • Anticancer Activity : A study involving a series of piperazine derivatives demonstrated that compounds similar to 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine exhibited selective cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : In vitro tests showed that derivatives with structural similarities displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialModerate to excellent activity against bacteria
NeuropharmacologicalPotential interaction with serotonin receptors

Q & A

Q. How can researchers optimize the synthetic route for 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. Key parameters include:
  • Reagents : Use nucleophilic substitution agents (e.g., LiAlH₄ for reductions) and coupling reagents like DCC for piperazine-pyrimidine bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Controlled heating (80–120°C) improves yield in cyclization steps .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., piperazine protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.1) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, critical for SAR studies .

Q. How should researchers design assays for screening biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with structural homology to known piperazine-pyrimidine targets (e.g., PI3K, serotonin receptors) .
  • Assay Types : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., kinase inhibition) .
  • Controls : Include reference inhibitors (e.g., GDC-0941 for PI3K) to validate assay sensitivity .

Q. What strategies ensure compound purity for in vitro studies?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) removes unreacted precursors .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .
  • QC Metrics : Melting point analysis and LC-MS confirm consistency .

Q. How can researchers compare this compound with structurally similar analogs?

  • Methodological Answer :
  • Database Mining : Use PubChem to identify analogs (e.g., 4-(4-fluorophenyl)piperazine derivatives) .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes versus targets like PI3K .

Advanced Research Questions

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values under varying ATP concentrations to determine inhibition modality (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • Mutagenesis : Replace key residues (e.g., PI3K catalytic lysine) to validate binding sites .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Normalize protocols (e.g., cell line selection, serum concentration) to reduce variability .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., Western blotting after kinase assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends obscured by outliers .

Q. What approaches guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold Modifications : Introduce substituents (e.g., halogens at the 2-bromophenyl group) to assess steric/electronic effects .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical functional groups .
  • ADMET Profiling : Link structural changes to solubility, metabolic stability, and toxicity .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be evaluated?

  • Methodological Answer :
  • In Vitro PK : Microsomal stability assays (human liver microsomes) predict metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction for efficacy correlation .
  • In Vivo PD : Dose-response studies in rodent models measure target engagement (e.g., tumor growth inhibition) .

Q. What role do enantiomers play in its biological activity?

  • Methodological Answer :
  • Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
  • Enantiomer-Specific Assays : Test each isomer in target assays to identify active forms .
  • Crystallography : Compare binding modes of enantiomers to explain activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.